molecular formula C19H22N2O2 B11409685 2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole

2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11409685
M. Wt: 310.4 g/mol
InChI Key: APPDLWZQRRBXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole is a chemical compound with a complex structure that includes a benzimidazole core substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole typically involves the reaction of 3,4-dimethoxyaniline with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-1H-benzimidazole
  • 2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-imidazole

Uniqueness

2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C19H22N2O2/c1-13(2)12-21-16-8-6-5-7-15(16)20-19(21)14-9-10-17(22-3)18(11-14)23-4/h5-11,13H,12H2,1-4H3

InChI Key

APPDLWZQRRBXPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.